2-Methyl-3-(tetrahydrofuran-3-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-(tetrahydrofuran-3-yl)propan-1-amine is an organic compound with the molecular formula C8H17NO It is a derivative of tetrahydrofuran, a five-membered ring ether, and contains an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(tetrahydrofuran-3-yl)propan-1-amine typically involves the reaction of 2-methyl-3-bromopropan-1-amine with tetrahydrofuran under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction conditions include maintaining a temperature range of 0-25°C and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as distillation and chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(tetrahydrofuran-3-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amines depending on the reagents used.
Scientific Research Applications
2-Methyl-3-(tetrahydrofuran-3-yl)propan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(tetrahydrofuran-3-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. The tetrahydrofuran ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-(tetrahydrofuran-2-yl)propan-1-amine
- 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine
Uniqueness
2-Methyl-3-(tetrahydrofuran-3-yl)propan-1-amine is unique due to the specific positioning of the tetrahydrofuran ring and the amine group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.
Properties
Molecular Formula |
C8H17NO |
---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
2-methyl-3-(oxolan-3-yl)propan-1-amine |
InChI |
InChI=1S/C8H17NO/c1-7(5-9)4-8-2-3-10-6-8/h7-8H,2-6,9H2,1H3 |
InChI Key |
UPJNCEQGFZZWSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CCOC1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.